molecular formula C13H12BrNO3 B12226501 Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate

Cat. No.: B12226501
M. Wt: 310.14 g/mol
InChI Key: UBXOAFWCVVBGIL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, methyl groups at the 5th and 7th positions, and a carboxylate ester group at the 2nd position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a quinoline precursor followed by esterification. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography might be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of new quinoline derivatives with different functional groups.

Scientific Research Applications

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of dyes, pigments, and other materials due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in binding to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 6-fluoro-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate: Contains a fluorine atom instead of bromine.

    Methyl 6-iodo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate: Features an iodine atom in place of bromine.

Uniqueness

The presence of the bromine atom in Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s binding affinity and selectivity for molecular targets, making it distinct from its chlorine, fluorine, and iodine counterparts.

Biological Activity

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate, with the CAS number 1990914-15-2, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential antitumor properties.

  • Molecular Formula : C13H12BrNO3
  • Molecular Weight : 310.14 g/mol
  • Structure : The compound features a quinoline backbone, which is known for its pharmacological significance.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of various quinoline derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 1 to 100 µg/mL against these bacteria .
    • The in vivo antibacterial activity was assessed using mouse models, where the effective dose (ED50) was determined to be between 50 and 160 mg/kg for related compounds .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antibacterial effects typically involves interference with bacterial DNA synthesis or protein synthesis pathways. This is attributed to the presence of the quinoline moiety, which can chelate metal ions essential for bacterial growth .

Antifungal Activity

While the antibacterial properties are well-documented, the antifungal activity of this compound appears to be weaker in comparison.

Research Findings

  • In studies assessing antifungal activity against Candida albicans and Aspergillus niger, related quinoline derivatives displayed minimal antifungal effects with MIC values significantly higher than those observed for bacterial strains .

Antitumor Potential

Emerging research suggests that this compound may possess antitumor properties.

Preliminary Studies

  • In Vitro Studies :
    • Compounds within the quinoline family have been reported to inhibit cancer cell proliferation in various cancer lines. For instance, derivatives have shown cytotoxic effects against breast and colon cancer cells in vitro with IC50 values ranging from 10 to 50 µM .
  • Mechanistic Insights :
    • The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialSignificant activity against E. coli and S. aureus; MIC: 1–100 µg/mL
AntifungalMinimal activity against C. albicans; higher MIC values
AntitumorCytotoxic effects observed; IC50: 10–50 µM in various cancer lines

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

methyl 6-bromo-5,7-dimethyl-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-6-4-8-11(7(2)12(6)14)10(16)5-9(15-8)13(17)18-3/h4-5H,1-3H3,(H,15,16)

InChI Key

UBXOAFWCVVBGIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1Br)C)C(=O)C=C(N2)C(=O)OC

Origin of Product

United States

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